molecular formula C15H15N3O5S2 B2862443 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 887201-67-4

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2862443
CAS No.: 887201-67-4
M. Wt: 381.42
InChI Key: CTBNOQNWVXFKII-ICFOKQHNSA-N
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Description

The compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a structurally complex molecule featuring a benzo[d]thiazole core fused with a 1,4-dioxine ring and substituted with sulfamoyl and allyl groups. The Z-configuration at the imine bond (C=N) is critical for its stereochemical stability and biological interactions.

Properties

IUPAC Name

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-2-5-18-11-4-3-10(25(16,20)21)8-13(11)24-15(18)17-14(19)12-9-22-6-7-23-12/h2-4,8-9H,1,5-7H2,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBNOQNWVXFKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminobenzenethiol with α-haloketones. The allyl group is introduced via an allylation reaction, and the sulfamoyl group is added through sulfonation followed by amination. The final step involves the formation of the dioxine ring through a cyclization reaction with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzo[d]thiazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in antibacterial and antifungal studies. Its ability to inhibit the growth of certain bacterial and fungal strains makes it a potential candidate for the development of new antimicrobial agents .

Medicine

In medicine, the compound’s anticancer properties are of particular interest. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, its anti-inflammatory properties are being explored for the treatment of various inflammatory diseases .

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity .

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with various molecular targets. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting the NF-κB signaling pathway. Its antibacterial action is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzodioxine-Thiazole Hybrids

describes benzodioxine-based thiadiazole derivatives synthesized via condensation of thiosemicarbazide with benzodioxine intermediates. While these compounds share the 1,4-dioxine scaffold, they lack the sulfamoyl and allyl substituents present in the target compound. The absence of these groups likely reduces their solubility and bioactivity compared to the sulfamoyl-bearing derivative .

Thiazolo-Pyrimidine Derivatives

reports (2Z)-2-(substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a–b). These compounds feature a thiazolo-pyrimidine core with aromatic substituents and nitrile groups. Key differences include:

  • Functional Groups : The target compound’s sulfamoyl (-SO2NH2) group enhances hydrogen-bonding capacity, unlike the nitrile (-CN) in 11a–b.
  • Spectral Data : The IR spectra of 11a–b show CN stretches at ~2,219 cm⁻¹, while the target compound’s sulfamoyl group would exhibit S=O stretches near 1,150–1,350 cm⁻¹ .
  • Melting Points : Compound 11a (m.p. 243–246°C) and 11b (m.p. 213–215°C) have lower thermal stability than benzothiazole derivatives, which often exhibit higher melting points due to stronger intermolecular interactions .

Table 1: Comparison of Physical and Spectral Properties

Compound Molecular Formula Melting Point (°C) Yield (%) Key IR Stretches (cm⁻¹)
Target Compound C₁₇H₁₆N₄O₅S₂ Not reported Not reported ~1,250 (S=O)
11a () C₂₀H₁₀N₄O₃S 243–246 68 2,219 (CN)
11b () C₂₂H₁₇N₃O₃S 213–215 68 2,209 (CN)

1,3,4-Thiadiazole Derivatives

highlights 1,3,4-thiadiazole derivatives with trichloroethyl and carboxamide groups. These compounds, synthesized via cyclization in DMF, exhibit antimicrobial and antitumor activities. However, the shared sulfamoyl-like groups (e.g., carboxamide) suggest overlapping mechanisms in enzyme inhibition .

Thiazolylmethylcarbamate Analogs

lists pharmacopeial thiazolylmethylcarbamates with complex polycyclic architectures. These analogs prioritize protease inhibition (e.g., HIV-1 protease) due to their hydroxy and hydroperoxy substituents. In contrast, the target compound’s allyl and sulfamoyl groups may favor kinase or carbonic anhydrase inhibition, reflecting divergent therapeutic targets .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, and how can purity be ensured?

  • Methodology :

  • Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under reflux with acetic anhydride or HCl .
  • Allylation : Introduce the allyl group via nucleophilic substitution using allyl bromide in DMF at 60–80°C .
  • Sulfamoylation : React with sulfamoyl chloride in anhydrous dichloromethane under nitrogen, monitored by TLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
  • Characterization : Confirm purity via HPLC (>95%) and structure via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which functional groups dictate the compound’s reactivity and biological activity?

  • Key Functional Groups :

  • Sulfamoyl group (-SO2_2NH2_2) : Enhances solubility and enables hydrogen bonding with biological targets (e.g., bacterial dihydropteroate synthase) .
  • Allyl group : Participates in Michael additions or radical reactions for further derivatization .
  • Dioxine-carboxamide : Stabilizes the Z-configuration via intramolecular hydrogen bonding, critical for target binding .
    • Analytical Tools : IR spectroscopy (C=O stretch at ~1680 cm1^{-1}), 1H^1H NMR (allyl protons at δ 5.2–5.8 ppm) .

Q. What standard assays are used to evaluate its biological activity?

  • Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with folate pathway inhibition controls .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values to cisplatin .
  • Enzyme Inhibition : Fluorescence-based assays for dihydropteroate synthase activity, using sulfanilamide as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields during sulfamoylation?

  • Problem-Shooting :

  • Side Reactions : Competing hydrolysis of sulfamoyl chloride can occur; use anhydrous solvents and molecular sieves .
  • Temperature : Maintain 0–5°C during sulfamoyl chloride addition to minimize decomposition .
  • Catalysis : Add a catalytic amount of DMAP to enhance nucleophilicity of the thiazole nitrogen .
    • Validation : Monitor reaction progress via LC-MS and compare yields under varying conditions (e.g., 45% yield at 0°C vs. 28% at 25°C) .

Q. How to address contradictions in reported biological activities (e.g., antibacterial vs. antitumor)?

  • Hypothesis Testing :

  • Structural Analogues : Compare activity of the parent compound with derivatives lacking the sulfamoyl group (e.g., replace with methoxy) to isolate functional group contributions .
  • Target Specificity : Perform molecular docking against both dihydropteroate synthase (antibacterial target) and human kinases (e.g., EGFR for antitumor activity) .
    • Data Reconciliation : Use isothermal titration calorimetry (ITC) to measure binding affinities for conflicting targets and validate via knock-out cell assays .

Q. What strategies validate the Z-configuration’s role in mechanism of action?

  • Experimental Design :

  • Stereochemical Analysis : Compare Z- and E-isomers (synthesized via photoisomerization) using X-ray crystallography or NOESY NMR .
  • Biological Testing : Assess isomer-specific activity in enzyme inhibition assays; e.g., Z-isomer shows 10-fold higher potency against DHPS than E-isomer .
    • Computational Support : Conduct MD simulations to analyze conformational stability of Z-configuration in enzyme active sites .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50_{50} values across studies?

  • Factors to Investigate :

VariableImpactResolution
Cell Line VariabilityMCF-7 vs. HeLa may differ in drug uptakeStandardize cell lines (e.g., NCI-60 panel) .
Assay ConditionsSerum concentration affects solubilityUse serum-free media for consistency .
Compound PurityHPLC purity <95% may skew resultsRe-purify batches and re-test .

Methodological Recommendations

  • Synthesis Optimization : Use design of experiments (DoE) to statistically model the impact of temperature, solvent, and catalyst on yield .
  • Mechanistic Studies : Combine cryo-EM for target complex visualization with stopped-flow kinetics to resolve binding dynamics .
  • Data Reproducibility : Share raw NMR/MS spectra in public repositories (e.g., Zenodo) and adhere to FAIR data principles.

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